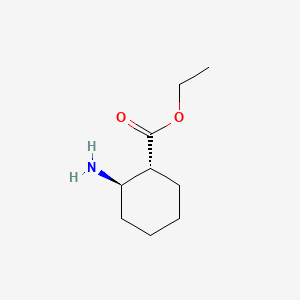

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate

Übersicht

Beschreibung

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available (1R,2R)-cyclohexane-1,2-diamine.

Esterification: The primary amino group of (1R,2R)-cyclohexane-1,2-diamine is selectively alkylated to form the corresponding ester.

Reduction: The aromatic nitro group is reduced to an amino group.

Derivatization: The primary aromatic amino group undergoes various derivatization reactions such as acylation, sulfonation, reductive alkylation, and arylation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Bulk Esterification: Large-scale esterification reactions using efficient catalysts.

Continuous Reduction: Continuous flow reactors for the reduction step to enhance efficiency and control.

Automated Derivatization: Automated systems for derivatization to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted cyclohexane derivatives, which are valuable intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry:

- Chiral Building Block: Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is widely used as a chiral building block in organic synthesis. Its chirality allows for the production of enantiomerically pure compounds that are essential in pharmaceuticals and agrochemicals.

- Reactions: It undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the amino group can be oxidized to form imines or oximes, while the ester can be reduced to yield alcohols.

2. Biology:

- Neurotransmitter Modulation: Research indicates that this compound may have potential as a neurotransmitter modulator, influencing pathways related to neurological disorders. Its structural similarity to natural amino acids enhances its interaction with biological receptors.

- Enzyme Inhibition: Studies have explored its role in enzyme inhibition, suggesting applications in biochemical assays and drug design.

3. Medicine:

- Therapeutic Potential: this compound is being investigated for its therapeutic applications. It serves as a precursor in the development of drugs targeting various conditions, including neurological disorders .

- Gelling Agents: Recent studies have highlighted its potential as a gelling agent in formulations, surpassing the gelation abilities of its enantiomers in certain contexts .

Case Studies

Case Study 1: Neurotransmitter Modulation

A study focused on the compound's role as a modulator of neurotransmitter systems demonstrated its ability to influence synaptic transmission. The research utilized various biological assays to assess binding affinities and functional outcomes related to neurotransmitter receptors.

Case Study 2: Gelling Agent Development

In another investigation, this compound was evaluated for its gelling properties in organic solvents. The results indicated that specific formulations using this compound exhibited superior gelation capabilities compared to traditional gelling agents, suggesting its utility in pharmaceutical and cosmetic applications .

Wirkmechanismus

The mechanism of action of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate involves its interaction with molecular targets through its chiral centers. The compound can form specific interactions with enzymes and receptors, influencing biological pathways and processes. The stereochemistry of the compound is crucial for its binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2R)-Cyclohexane-1,2-diamine: A precursor in the synthesis of ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate.

(1S,2S)-Cyclohexane-1,2-diamine: An enantiomer with different stereochemistry and reactivity.

Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate: The enantiomer of the target compound with distinct biological activity.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomers and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and the development of chiral pharmaceuticals .

Biologische Aktivität

Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by a cyclohexane ring with an amino group and a carboxylate ester, allows it to participate in various biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Chirality : The (1R,2R) configuration is crucial for its biological activity, influencing how the compound interacts with biological receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's chirality allows it to fit into active sites or binding pockets with high specificity, which influences various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential role in inhibiting enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting arginase activity, which is significant in various metabolic disorders.

- Neurotransmitter Modulation : Research indicates that the compound may modulate neurotransmitter systems, potentially offering avenues for treating neurological disorders.

Biological Activities

This compound exhibits several notable biological activities:

- Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For example, it has been tested against murine leukemia cells (L1210) and human cervix carcinoma cells (HeLa), showing varying degrees of cytotoxicity .

- Gelling Agent : The compound has been explored as a gelling agent in organic solvents. Its ability to form stable gels in various solvents makes it a candidate for applications in drug delivery systems and material science .

1. Enzyme Inhibition Study

A study focused on the inhibition of arginase by this compound revealed that the compound could significantly reduce enzyme activity at micromolar concentrations. This inhibition is crucial for conditions where arginase plays a role in metabolic dysregulation.

2. Antiproliferative Activity

In vitro tests on cancer cell lines showed that this compound exhibited IC values ranging from 10 μM to 50 μM across different cell types. The structure-activity relationship (SAR) analysis indicated that modifications to the side chains could enhance potency against specific targets .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Biological Activity | IC (μM) | Mechanism |

|---|---|---|---|

| This compound | Antiproliferative | 10 - 50 | Enzyme inhibition |

| Racemic Ethyl 2-(aminomethyl)cyclohexane-1-carboxylate | Arginase inhibition | 15 - 60 | Competitive inhibition |

| (1S,2R)-Ethyl 2-(phenethylamino)cyclohexanecarboxylate | Neurotransmitter modulation | 20 - 70 | Receptor binding |

Eigenschaften

IUPAC Name |

ethyl (1R,2R)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODUKXHGDCJEOZ-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801245110 | |

| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436-61-9 | |

| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Ethyl (1R,2R)-2-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801245110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.